Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate
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Overview
Description
Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a bis(2-chloroethyl)amino group attached to a phenyl ring, further linked to an ethyl ester of a methylpentanoic acid. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate typically involves multiple steps. One common method includes the reaction of 4-[bis(2-chloroethyl)amino]benzaldehyde with ethyl 4-methylpentanoate under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally require controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Mechanism of Action
The mechanism of action of Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA, leading to the disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: An alkylating agent used in chemotherapy with a similar bis(2-chloroethyl)amino group.
Melphalan: Another chemotherapy agent with a similar structure and mechanism of action.
Sarcolysine: A compound with similar biological activity and structural features.
Uniqueness
Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate is unique due to its specific ester linkage and the presence of a methyl group on the pentanoic acid moiety. These structural features may influence its reactivity and biological activity, making it a distinct compound for research and application .
Properties
CAS No. |
88617-48-5 |
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Molecular Formula |
C19H28Cl2N2O2 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate |
InChI |
InChI=1S/C19H28Cl2N2O2/c1-4-25-19(24)18(13-15(2)3)22-14-16-5-7-17(8-6-16)23(11-9-20)12-10-21/h5-8,14-15,18H,4,9-13H2,1-3H3 |
InChI Key |
LOSLRIVGRKZIFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)C)N=CC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
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